molecular formula C18H14N2 B12521001 9-Methyl-3-(pyridin-2-YL)-9H-carbazole CAS No. 809287-12-5

9-Methyl-3-(pyridin-2-YL)-9H-carbazole

Cat. No.: B12521001
CAS No.: 809287-12-5
M. Wt: 258.3 g/mol
InChI Key: XPRZPARIMOMJSZ-UHFFFAOYSA-N
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Description

9-Methyl-3-(pyridin-2-YL)-9H-carbazole is a heterocyclic compound that features a carbazole core substituted with a methyl group at the 9th position and a pyridin-2-yl group at the 3rd position. Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic electronics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like toluene or dioxane, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3-(pyridin-2-YL)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products

    Oxidation: Carbazole-3,6-dione.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: Halogenated carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-Methyl-3-(pyridin-2-YL)-9H-carbazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, carbazole derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. The presence of the pyridin-2-yl group enhances its binding affinity to biological targets, making it a potential candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives are studied for their ability to inhibit specific enzymes and receptors, which could lead to new treatments for diseases like cancer and infectious diseases.

Industry

Industrially, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials

Mechanism of Action

The mechanism of action of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound without the methyl and pyridin-2-yl substitutions.

    9-Methylcarbazole: Similar structure but lacks the pyridin-2-yl group.

    3-(Pyridin-2-YL)carbazole: Lacks the methyl group at the 9th position.

Uniqueness

9-Methyl-3-(pyridin-2-YL)-9H-carbazole is unique due to the combined presence of the methyl and pyridin-2-yl groups. This combination enhances its chemical reactivity and biological activity compared to its simpler counterparts. The methyl group increases its lipophilicity, while the pyridin-2-yl group improves its binding affinity to biological targets, making it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

809287-12-5

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

9-methyl-3-pyridin-2-ylcarbazole

InChI

InChI=1S/C18H14N2/c1-20-17-8-3-2-6-14(17)15-12-13(9-10-18(15)20)16-7-4-5-11-19-16/h2-12H,1H3

InChI Key

XPRZPARIMOMJSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CC=CC=N3)C4=CC=CC=C41

Origin of Product

United States

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